molecular formula C22H27ClN2O4S B5001112 N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B5001112
M. Wt: 451.0 g/mol
InChI Key: VKYUAERLCJXZCE-UHFFFAOYSA-N
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Description

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. The compound features a unique structure that includes an azepane ring, a sulfonamide group, and multiple aromatic rings with various substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the azepane ring: This can be achieved through the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions.

    Introduction of the oxoethyl group: This step involves the reaction of the azepane ring with an appropriate reagent, such as an acyl chloride or an ester, to introduce the oxoethyl group.

    Attachment of the aromatic rings: The aromatic rings with the desired substituents (chlorine, methoxy, and methyl groups) are introduced through a series of substitution reactions, often involving halogenated aromatic compounds and nucleophilic aromatic substitution reactions.

    Formation of the sulfonamide group: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenated aromatic compounds, nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, copper) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halogens, amines, or thiols.

Scientific Research Applications

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) or a precursor in the synthesis of other APIs.

    Industrial Chemistry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonamide groups.

Mechanism of Action

The mechanism of action of N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

    N-[2-(AZEPAN-1-YL)-2-OXOETHYL]-N-(3-FLUOROPHENYL)-METHANESULFONAMIDE: This compound has a similar structure but with a fluorine substituent instead of chlorine, which may result in different biological activity and properties.

    N-(2-AZEPAN-1-YL-2-OXOETHYL)-N-(3,4-DIMETHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE: This compound features additional methoxy groups on the aromatic ring, potentially altering its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-17-7-10-19(11-8-17)30(27,28)25(18-9-12-21(29-2)20(23)15-18)16-22(26)24-13-5-3-4-6-14-24/h7-12,15H,3-6,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYUAERLCJXZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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